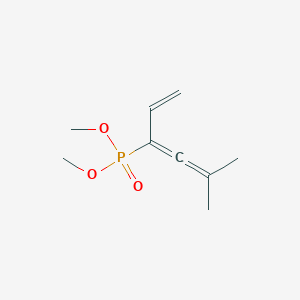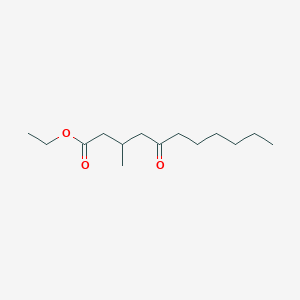
1H-1,2,4-Triazole, 1-tricyclo(3.3.1.13,7)dec-1-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 1-tricyclo(3.3.1.13,7)dec-1-yl- is a chemical compound that consists of a triazole ring attached to a tricyclo decyl group. This compound is notable for its unique structure, which combines the properties of triazoles and tricyclo decyl groups. Triazoles are known for their applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazole, 1-tricyclo(3.3.1.13,7)dec-1-yl- typically involves the reaction of a triazole precursor with a tricyclo decyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole, 1-tricyclo(3.3.1.13,7)dec-1-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized triazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced triazole products.
Substitution: The triazole ring can undergo substitution reactions with halogens, alkyl groups, or other functional groups, facilitated by reagents like halogenating agents or alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction rates and yields. Major products formed from these reactions include various substituted triazoles and tricyclo decyl derivatives.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 1-tricyclo(3.3.1.13,7)dec-1-yl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 1-tricyclo(3.3.1.13,7)dec-1-yl- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or receptors involved in critical cellular processes, leading to its observed biological effects. The triazole ring can interact with metal ions or other biomolecules, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole, 1-tricyclo(3.3.1.13,7)dec-1-yl- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole, 1-adamantyl-: This compound has a similar triazole ring but with an adamantyl group instead of a tricyclo decyl group. It exhibits different physical and chemical properties due to the structural differences.
1H-1,2,4-Triazole, 1-cyclohexyl-: This compound features a cyclohexyl group attached to the triazole ring, leading to variations in reactivity and applications compared to the tricyclo decyl derivative.
The uniqueness of 1H-1,2,4-Triazole, 1-tricyclo(331
Eigenschaften
CAS-Nummer |
69625-62-3 |
|---|---|
Molekularformel |
C12H17N3 |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
1-(1-adamantyl)-1,2,4-triazole |
InChI |
InChI=1S/C12H17N3/c1-9-2-11-3-10(1)5-12(4-9,6-11)15-8-13-7-14-15/h7-11H,1-6H2 |
InChI-Schlüssel |
ZBBZETXZKFHHLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=NC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



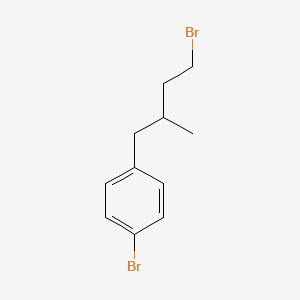
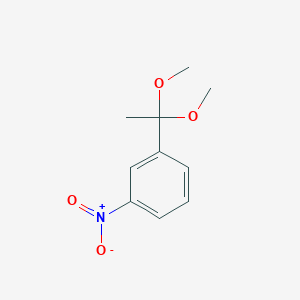
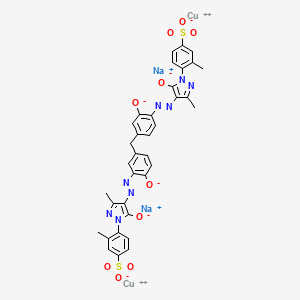

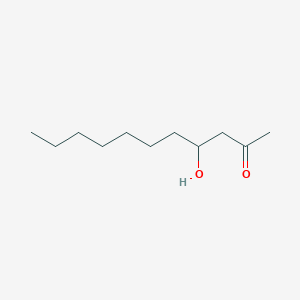
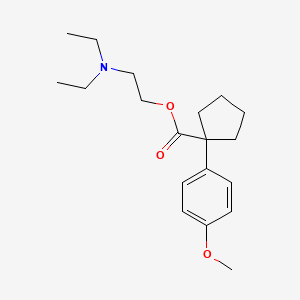

![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
